9-(Trifluoromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-amine
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Overview
Description
9-(Trifluoromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-amine is a compound that features a trifluoromethyl group attached to a benzoxazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a suitable precursor using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often involve the use of a base like tetrabutylammonium fluoride in a solvent such as tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
9-(Trifluoromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyltrimethylsilane, tetrabutylammonium fluoride, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
9-(Trifluoromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-(Trifluoromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to target proteins or enzymes. This binding can inhibit the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated benzoxazepines and related fluorinated heterocycles . Examples include:
- 9-(Trifluoromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol
- 9-(Trifluoromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-carboxylic acid
Uniqueness
The uniqueness of 9-(Trifluoromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-amine lies in its specific trifluoromethyl substitution, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific biological activities .
Properties
CAS No. |
918900-52-4 |
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Molecular Formula |
C10H11F3N2O |
Molecular Weight |
232.20 g/mol |
IUPAC Name |
9-(trifluoromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-amine |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)8-4-7(14)3-6-5-15-1-2-16-9(6)8/h3-4,15H,1-2,5,14H2 |
InChI Key |
XCRYHIKROVGIKB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(CN1)C=C(C=C2C(F)(F)F)N |
Origin of Product |
United States |
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